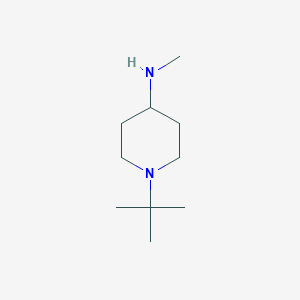

1-tert-butyl-N-methylpiperidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-tert-butyl-N-methylpiperidin-4-amine is a versatile chemical compound with a unique structure that finds applications in various fields, including drug development and catalysis. This compound is part of the piperidine family, which is known for its six-membered ring containing five methylene bridges and one amine bridge .

Métodos De Preparación

The synthesis of 1-tert-butyl-N-methylpiperidin-4-amine can be achieved through several routes. One common method involves the reductive amination of 4-piperidone with tert-butylamine and formaldehyde, followed by methylation . Industrial production methods often utilize catalytic hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst .

Análisis De Reacciones Químicas

1-tert-butyl-N-methylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of secondary amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, producing a variety of substituted derivatives.

Common reagents and conditions for these reactions include acidic or basic environments, organic solvents like dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxides, secondary amines, and substituted piperidines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-tert-butyl-N-methylpiperidin-4-amine has been identified as a significant compound in the development of new therapeutic agents. Its structural characteristics make it a valuable scaffold for synthesizing various bioactive molecules.

1.1. Trace Amine-Associated Receptor Modulation

Recent studies have demonstrated that compounds based on the piperidine core, including this compound, exhibit agonistic activity against trace amine-associated receptor 1 (TAAR1). This receptor is implicated in several neuropsychiatric disorders, including schizophrenia. In vitro assays have shown that certain analogs derived from this compound can activate TAAR1 with promising potency (EC50 values ranging from 0.033 to 0.507 μM) . These findings suggest potential applications in treating conditions associated with dopaminergic dysregulation.

1.2. Anticancer Research

The compound has also been explored for its ability to interact with mutant forms of the p53 tumor suppressor protein, which is often mutated in various cancers. Research indicates that compounds like this compound can enhance the DNA-binding ability of mutant p53, potentially restoring its function and providing a novel approach for cancer therapy .

Neuropharmacological Studies

The neuropharmacological profile of this compound has been investigated in animal models, particularly focusing on its effects on hyperlocomotion induced by dopamine transporter knockout (DAT-KO) rats. The compound showed a dose-dependent reduction in hyperlocomotion, indicating its potential as a treatment for disorders characterized by excessive dopaminergic activity .

Synthetic Methodologies

In addition to its biological applications, this compound serves as an important intermediate in synthetic organic chemistry.

3.1. Synthesis of Derivatives

The compound is utilized as a starting material for synthesizing various nitrogen-containing compounds, including those with potential antiviral properties against HIV . Its ability to undergo further chemical transformations makes it a versatile building block in drug discovery.

Data Tables and Case Studies

The following table summarizes key findings related to the applications of this compound:

Mecanismo De Acción

The mechanism of action of 1-tert-butyl-N-methylpiperidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparación Con Compuestos Similares

1-tert-butyl-N-methylpiperidin-4-amine can be compared to other piperidine derivatives, such as 1-(1-methylpiperidin-4-yl)piperidin-4-amine . While both compounds share a similar core structure, this compound is unique due to its tert-butyl and N-methyl substitutions, which confer distinct chemical properties and reactivity. Other similar compounds include N-butyl-1-methylpiperidin-4-amine and 4-benzylpiperidine .

Actividad Biológica

1-tert-butyl-N-methylpiperidin-4-amine (also known as TBMP) is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by a tert-butyl group and a methyl group attached to the nitrogen atom of the piperidine ring. Its molecular formula is C11H22N2, with a molecular weight of approximately 170.3 g/mol. The presence of these functional groups contributes to its biological activity, particularly in interacting with various molecular targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : TBMP can inhibit enzyme activity by binding to the active site, preventing substrate access. This property is crucial for developing drugs targeting specific metabolic pathways.

- Receptor Modulation : In receptor binding studies, TBMP can function as either an agonist or antagonist, modulating receptor activity and influencing downstream signaling pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Neuropharmacological Effects : The compound has been studied for its potential in treating neurological disorders, likely due to its ability to affect neurotransmitter systems.

- Antimicrobial Properties : Preliminary studies suggest that TBMP may possess antimicrobial activity, although more research is needed to elucidate its spectrum of action and efficacy against specific pathogens.

Comparative Analysis with Similar Compounds

To better understand the unique properties of TBMP, a comparison with similar piperidine derivatives is useful. The following table summarizes key structural similarities and differences:

| Compound Name | Molecular Formula | Similarity Score |

|---|---|---|

| tert-Butyl 4-(methylamino)piperidine-1-carboxylate | C11H22N2O2 | 1.00 |

| tert-Butyl methyl(piperidin-4-yl)carbamate | C11H22N2O2 | 1.00 |

| 1-Boc-4-(isopropylamino)piperidine | C11H22N2O2 | 1.00 |

| tert-Butyl endo-3-amino-8-azabicyclo[3.2.1]octane | C12H21N3O2 | 0.98 |

| tert-Butyl exo-3-amino-8-azabicyclo[3.2.1]octane | C12H21N3O2 | 0.98 |

These compounds share structural characteristics but differ in their functional groups and biological activities, highlighting the distinctiveness of TBMP in medicinal chemistry contexts.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Neuropharmacological Study : A study demonstrated that TBMP exhibits significant effects on neurotransmitter modulation, suggesting potential applications in treating anxiety and depression-related disorders.

- Antimicrobial Research : Another investigation focused on the antimicrobial properties of TBMP, revealing promising results against certain Gram-negative bacteria, warranting further exploration into its pharmacological potential in infectious diseases.

- Enzyme Interaction Studies : Research highlighted TBMP's ability to act as an inhibitor for specific enzymes involved in metabolic pathways, indicating its potential utility in drug design aimed at metabolic disorders.

Propiedades

IUPAC Name |

1-tert-butyl-N-methylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-10(2,3)12-7-5-9(11-4)6-8-12/h9,11H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMLNSGCKZEUPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCC(CC1)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.